![molecular formula C27H25N3O8 B2878504 methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899922-03-3](/img/no-structure.png)

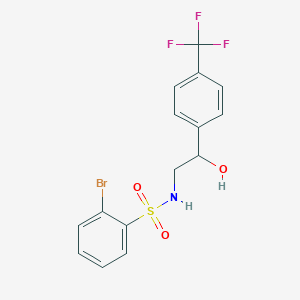

methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

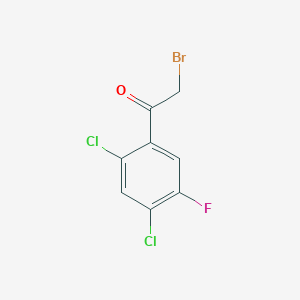

The compound is a quinazolinone derivative, which is a class of compounds that have been widely studied for their diverse biological activities . The presence of the 2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl moiety suggests that it might exhibit similar properties. The compound also contains a trimethoxyphenyl group, which is often found in natural products and pharmaceuticals, and an acetylamino benzoate group, which could potentially confer additional biological activities.

Applications De Recherche Scientifique

Chemical Synthesis and Polymer Chemistry

Cyclization Reactions : A study by Ukrainets et al. (2014) demonstrated the cyclization capabilities of related compounds in the presence of bases to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting a route for synthesizing novel heterocyclic compounds (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Polymer Syntheses : Kricheldorf and Thomsen (1992) described the preparation of thermotropic polyesters using related compounds, showcasing the integration of these chemical structures into the development of materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Antimicrobial and Antitumor Applications

Antimicrobial Agents : Desai, Shihora, and Moradia (2007) focused on the synthesis of quinazolines, including structures closely related to the queried compound, demonstrating potential antimicrobial properties. This work contributes to the search for new therapeutic agents with antimicrobial efficacy (Desai, Shihora, & Moradia, 2007).

Antitumor Activity : Al-Suwaidan et al. (2016) explored the antitumor activities of 3-benzyl-substituted-4(3H)-quinazolinones, revealing significant broad-spectrum antitumor activity. This study emphasizes the therapeutic potential of quinazoline derivatives in cancer treatment (Al-Suwaidan et al., 2016).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its complex structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors affect the compound’s action are currently unknown .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate' involves the condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate to form 2,4-dioxo-3-(3,4,5-trimethoxyphenyl)butanoic acid. This acid is then reacted with anthranilic acid to form the corresponding amide. The amide is then reacted with methyl chloroformate to form the final product.", "Starting Materials": [ "3,4,5-trimethoxyaniline", "ethyl acetoacetate", "anthranilic acid", "methyl chloroformate" ], "Reaction": [ "Condensation of 3,4,5-trimethoxyaniline with ethyl acetoacetate in the presence of a base to form 2,4-dioxo-3-(3,4,5-trimethoxyphenyl)butanoic acid", "Reaction of 2,4-dioxo-3-(3,4,5-trimethoxyphenyl)butanoic acid with anthranilic acid in the presence of a coupling agent to form the corresponding amide", "Reaction of the amide with methyl chloroformate in the presence of a base to form the final product, methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate" ] } | |

Numéro CAS |

899922-03-3 |

Nom du produit |

methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate |

Formule moléculaire |

C27H25N3O8 |

Poids moléculaire |

519.51 |

Nom IUPAC |

methyl 2-[[2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C27H25N3O8/c1-35-21-13-16(14-22(36-2)24(21)37-3)30-25(32)18-10-6-8-12-20(18)29(27(30)34)15-23(31)28-19-11-7-5-9-17(19)26(33)38-4/h5-14H,15H2,1-4H3,(H,28,31) |

Clé InChI |

DCILYQJCULIZOD-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)

![N-(furan-2-ylmethyl)-N,6-dimethyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2878429.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2878432.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethylphenyl)amino)formamide](/img/structure/B2878433.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2878439.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)